7-Bromofuro[3,2-c]pyridin-4(5H)-one
CAS No.: 603301-02-6
Cat. No.: VC21185340
Molecular Formula: C7H4BrNO2
Molecular Weight: 214.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 603301-02-6 |
|---|---|
| Molecular Formula | C7H4BrNO2 |
| Molecular Weight | 214.02 g/mol |
| IUPAC Name | 7-bromo-5H-furo[3,2-c]pyridin-4-one |
| Standard InChI | InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10) |
| Standard InChI Key | YFKFZPQHCJAURO-UHFFFAOYSA-N |
| SMILES | C1=COC2=C1C(=O)NC=C2Br |
| Canonical SMILES | C1=COC2=C1C(=O)NC=C2Br |
Introduction
Chemical Properties and Structure
7-Bromofuro[3,2-c]pyridin-4(5H)-one possesses well-defined chemical characteristics that determine its behavior in chemical reactions and biological systems. Understanding these properties is crucial for researchers seeking to utilize this compound in various applications.
Physical and Chemical Characteristics
The compound presents as a solid substance with specific physical and chemical attributes. Based on the available data, it exhibits properties typical of heterocyclic compounds containing halogens. The compound's key characteristics are summarized in the following comprehensive table:
Structural Features
The structure of 7-bromofuro[3,2-c]pyridin-4(5H)-one consists of a fused ring system comprising a furan ring and a pyridine ring, with the furan oxygen adjacent to the pyridine ring. The compound contains a carbonyl group at the 4-position and a bromine atom at the 7-position, which significantly influence its reactivity and potential applications in organic synthesis.
The 4(5H)-one designation indicates a lactam structure within the pyridine ring, which creates an amide-like functionality. This feature contributes to the compound's ability to participate in hydrogen bonding interactions, a property that can be particularly valuable in medicinal chemistry applications where specific binding to biological targets is desired.
Applications in Medicinal Chemistry
7-Bromofuro[3,2-c]pyridin-4(5H)-one and its derivatives have attracted significant interest in pharmaceutical research due to their potential therapeutic applications, particularly in oncology.
Development of BET Inhibitors
Research has revealed that derivatives of furo[3,2-c]pyridin-4(5H)-one can function as novel BD2-selective BET (Bromodomain and Extra-Terminal) inhibitors. These compounds represent an important class of epigenetic modulators that regulate gene expression by interfering with bromodomain-containing proteins.
A notable example from the scientific literature is compound 8l (XY153), a furo[3,2-c]pyridin-4(5H)-one derivative that demonstrated remarkable potency and selectivity. This compound exhibited an impressive half-maximum inhibitory concentration (IC₅₀) value of 0.79 nM against BRD4 BD2 and displayed 354-fold selectivity over BRD4 BD1 . Additionally, it showed 6-fold BRD4 BD2 domain selectivity when compared to other BET BD2 domains, highlighting its exceptional target specificity .
Anticancer Activity
The therapeutic potential of furo[3,2-c]pyridin-4(5H)-one derivatives extends to antiproliferative activity against various cancer cell lines. Compound 8l demonstrated potent anticancer effects, particularly against the MV4-11 acute myeloid leukemia cell line, with an IC₅₀ value of just 0.55 nM .
Importantly, this compound exhibited weak cytotoxicity against normal lung fibroblast cells, suggesting a favorable safety profile that distinguishes this class of BD2 inhibitors from other anticancer agents that often display significant toxicity to normal tissues . This selective toxicity profile makes these compounds particularly promising as potential therapeutics for the treatment of acute myeloid leukemia (AML).
Metabolic Stability
Chemical Reactivity and Synthesis
The presence of the bromine atom at the 7-position of 7-bromofuro[3,2-c]pyridin-4(5H)-one makes it particularly valuable as a synthetic intermediate. This functionality enables various transformation reactions, especially palladium-catalyzed cross-coupling processes such as Suzuki, Stille, and Negishi reactions.
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